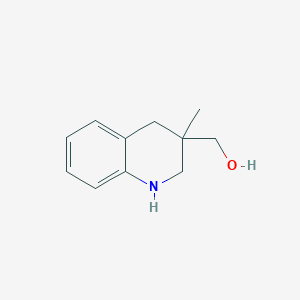![molecular formula C23H20N4O5S3 B2612409 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 361480-53-7](/img/structure/B2612409.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound known for its multifaceted applications in various fields of scientific research. The compound's structure boasts a unique amalgamation of functional groups that render it highly versatile and useful in chemical, biological, and medical studies.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves a multi-step reaction process:
Step 1: Synthesis begins with the formation of the core benzamide structure through acylation reactions.
Step 2: The addition of the 3,4-dihydroisoquinolin-2(1H)-yl sulfonyl group is usually carried out using sulfonation reactions under controlled temperature and pH conditions.
Step 3:
Industrial Production Methods:
Industrial production often employs streamlined processes to maximize yield and efficiency:
Reactor Design: Large-scale reactors with temperature and pressure control ensure optimal reaction conditions.
Catalysts: Specific catalysts, such as Lewis acids, are used to speed up reaction rates.
Purification: Post-reaction purification is achieved through crystallization or chromatography to ensure high purity of the compound.
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, where the sulfur-containing groups are typically targeted, resulting in the formation of sulfoxides and sulfones.
Reduction: It can also undergo reduction reactions, particularly affecting the benzamide functional group, leading to the formation of corresponding amines.
Substitution: The benzene rings in the structure make it prone to electrophilic substitution reactions, especially under the influence of strong electrophiles.
Common Reagents and Conditions:
Oxidation Reagents: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reagents: Utilization of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Conditions: Typically carried out in the presence of catalysts like aluminum chloride (AlCl3) and under anhydrous conditions.
Major Products Formed:
Sulfoxides, sulfones, amines, and substituted benzene derivatives.
Applications De Recherche Scientifique
This compound holds significant value in various fields:
Chemistry:
Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Functions as an intermediate in organic synthesis for the development of new compounds.
Biology:
Acts as an inhibitor in enzymatic studies, particularly those involving sulfonamide-sensitive enzymes.
Used in the study of cellular pathways and mechanisms.
Medicine:
Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Studied for anti-inflammatory and antitumor properties.
Industry:
Employed in the development of new materials with specific functional properties.
Used as a stabilizer in various industrial applications.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets and Pathways Involved:
Enzymatic Inhibition: The sulfonamide group interacts with enzymes' active sites, inhibiting their activity.
Cellular Pathways: Alters specific signaling pathways, particularly those involving sulfonamide-sensitive targets, resulting in changes in cellular functions and processes.
Comparaison Avec Des Composés Similaires
N-(5-sulfamoylbenzo[d]thiazol-2-yl)benzamide: Similar in structure but lacks the dihydroisoquinoline group, affecting its overall reactivity and applications.
4-sulfamoyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide: Another related compound, differing by the absence of the sulfonyl group linked to the dihydroisoquinoline moiety.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S3/c24-34(29,30)19-9-10-20-21(13-19)33-23(25-20)26-22(28)16-5-7-18(8-6-16)35(31,32)27-12-11-15-3-1-2-4-17(15)14-27/h1-10,13H,11-12,14H2,(H2,24,29,30)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPERHUHZPGMVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2612327.png)
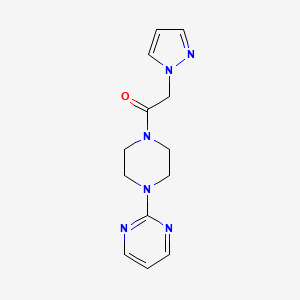
![1-methanesulfonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B2612330.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide](/img/structure/B2612331.png)
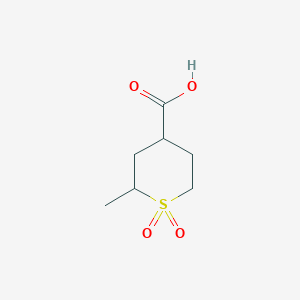
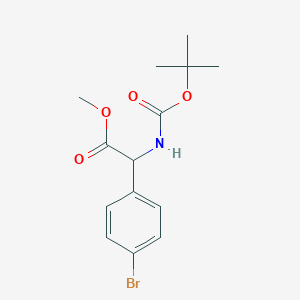

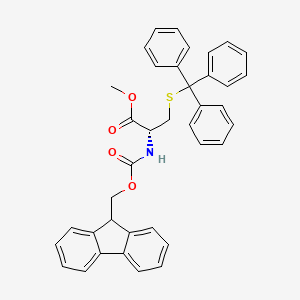
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2612337.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2612340.png)
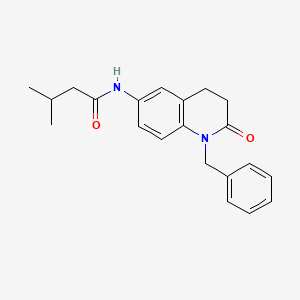
methanone](/img/structure/B2612345.png)
